molecular formula C18H15ClF3N5O3S B2415983 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-31-1

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2415983
M. Wt: 473.86
InChI Key: NLEFAUPXZMCWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15ClF3N5O3S and its molecular weight is 473.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antiasthma Agents

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide and its derivatives have been explored for their potential in treating asthma. A study found that certain compounds within this class acted as mediator release inhibitors, which could be beneficial in antiasthma therapy. These compounds were synthesized through a series of chemical reactions involving arylamidines and various reagents, leading to the formation of triazolo[1,5-c]pyrimidines after undergoing a Dimroth rearrangement (Medwid et al., 1990).

Imaging Applications in PET

In the field of positron emission tomography (PET), a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, have been reported as selective ligands for the translocator protein (18 kDa). These compounds, such as DPA-714, were designed for in vivo imaging using PET, aiding in the diagnosis and research of various diseases (Dollé et al., 2008).

Antibacterial and Antifungal Potency

The antimicrobial potential of related compounds has been investigated. A study on thienopyrimidine linked rhodanine derivatives, which are structurally related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, demonstrated significant antibacterial and antifungal activities. These compounds showed potency against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Kerru et al., 2019).

Drug Disposition and Pharmacokinetics

The pharmacokinetic properties of related compounds have been studied to understand their potential in therapeutic applications. For instance, the thiouracil derivative PF-06282999, a compound with a similar structure, has been investigated for its pharmacokinetics and disposition across animals and humans. This research is crucial in predicting human pharmacokinetics and elimination mechanisms, contributing to the development of safer and more effective drugs (Dong et al., 2016).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N5O3S/c1-8-23-14-13(16(29)27(3)17(30)26(14)2)15(24-8)31-7-12(28)25-11-6-9(18(20,21)22)4-5-10(11)19/h4-6H,7H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEFAUPXZMCWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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